![molecular formula C₁₆H₂₄ClNO₃ B560635 Pargolol hydrochloride CAS No. 36902-82-6](/img/no-structure.png)
Pargolol hydrochloride
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Overview
Description
Pargolol hydrochloride is a beta-adrenergic receptor antagonist . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
Pargolol has a molecular formula of C16H23NO3 . It contains functional groups such as an alkyne, an ether, and an amine .Chemical Reactions Analysis
Pargolol hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry reaction.Scientific Research Applications
1. Neurocardiogenic Vasovagal Syncope Treatment
Pargolol hydrochloride has been investigated for its effectiveness in preventing vasovagal syncope in patients who are resistant to or intolerant of traditional therapies. A study by Di Girolamo et al. (1999) found that pargolol, as a serotonin reuptake inhibitor, significantly improved symptoms in patients with vasovagal syncope unresponsive to traditional medications, and was well tolerated by patients (Di Girolamo et al., 1999).
2. Pharmacokinetics in Horses
Pargolol hydrochloride has also been studied in veterinary medicine. Jacobson et al. (2014) developed an assay for determining pargolol in horse plasma, which was important for studying the pharmacokinetics of pargolol in horses, especially for the treatment of pituitary pars intermedia dysfunction (PPID) (Jacobson et al., 2014).
3. Impact on Immunosurveillance in Cancer
Lorvik et al. (2012) investigated the effects of Fingolimod (2-amino-2-propane-1,3-diol hydrochloride), a compound similar to pargolol, on immunosurveillance of myeloma and B-cell lymphoma in mice. Their findings suggest that fingolimod could block the immunosurveillance of these cancers, indicating a potential area of research for pargolol hydrochloride in cancer treatment (Lorvik et al., 2012).
4. Analytical and Quality Control Applications
Pargolol hydrochloride has been used in studies focused on analytical chemistry and quality control. For instance, the development of spectrophotometric methods for simultaneous determination of various compounds, including pargolol hydrochloride, is crucial for quality control in pharmaceutical formulations, as described by Khanage et al. (2013) (Khanage et al., 2013).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
36902-82-6 |
---|---|
Molecular Formula |
C₁₆H₂₄ClNO₃ |
Molecular Weight |
313.82 |
IUPAC Name |
1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H |
InChI Key |
FKNYIAZNWLLUIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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